4-Chloropteridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloropteridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN4/c7-5-4-6(11-3-10-5)9-2-1-8-4/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTAZGNUCCXMMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=N1)C(=NC=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428074 |

Source

|

| Record name | 4-chloropteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72700-48-2 |

Source

|

| Record name | 4-chloropteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-Chloropteridine from Pteridine Precursors: A Senior Application Scientist's Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloropteridine is a pivotal heterocyclic intermediate, serving as a versatile building block in the synthesis of a multitude of biologically active compounds and pharmaceutical agents. Its strategic importance lies in the reactivity of the C4-chloro substituent, which is amenable to nucleophilic displacement, allowing for the introduction of diverse functional groups. This guide provides a comprehensive technical overview of the synthesis of this compound, with a primary focus on the conversion of the readily available precursor, pteridin-4-one. We will delve into the mechanistic underpinnings of the chlorination reaction, provide a detailed, field-proven experimental protocol, and discuss the critical aspects of reaction optimization, safety, and product characterization. This document is intended to equip researchers in medicinal chemistry and drug development with the expert knowledge required to efficiently and safely incorporate this key intermediate into their synthetic programs.

Strategic Importance of this compound in Medicinal Chemistry

The pteridine core is a privileged scaffold in drug discovery, appearing in numerous natural cofactors (e.g., biopterin, folic acid) and synthetic drugs.[1] The introduction of a chlorine atom at the 4-position transforms the pteridine ring into a highly valuable synthon. The electron-withdrawing nature of the pyrazine ring and the nitrogen atoms makes the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of amine, ether, thioether, and other functionalities, providing a gateway to a vast chemical space for structure-activity relationship (SAR) studies.

Derivatives synthesized from this compound are integral to the development of kinase inhibitors, anti-inflammatory agents, and novel therapeutics targeting various disease pathways. The reliability of its synthesis is therefore a critical first step in many drug discovery pipelines.

The Core Synthesis: From Pteridin-4-one to this compound

The most common and practical precursor for the synthesis of this compound is its oxygenated analogue, pteridin-4-one (which exists in tautomeric equilibrium with 4-hydroxypteridine). The conversion relies on the replacement of the C4-oxo/hydroxyl group with a chloro atom using a potent chlorinating agent.

Choice of Chlorinating Agent: The Primacy of Phosphorus Oxychloride (POCl₃)

While several chlorinating agents exist (e.g., thionyl chloride, phosphorus pentachloride), phosphorus oxychloride (POCl₃) is the reagent of choice for converting heteroaromatic ketones and hydroxyl compounds to their chloro derivatives.[2][3] Its efficacy in this transformation is well-documented for analogous systems like pyrimidines, pyridines, and quinolines.[4][5]

Causality Behind the Choice:

-

High Efficacy: POCl₃ effectively activates the C=O bond for nucleophilic attack.

-

Favorable Reaction Conditions: The reactions can often be driven to completion by heating, and POCl₃ itself can sometimes serve as the solvent.[2]

-

Volatile Byproducts: The inorganic byproducts (e.g., phosphoric acid) are typically removed during aqueous workup, simplifying purification.

The reaction is frequently conducted in the presence of a tertiary amine base, such as N,N-dimethylaniline or N,N-diisopropylethylamine (DIPEA), or a polar aprotic solvent like N,N-dimethylformamide (DMF).[6] These additives play a crucial role in the reaction mechanism and overall efficiency.

-

Tertiary Amines: They act as catalysts and acid scavengers, preventing the buildup of HCl that can lead to unwanted side reactions or salt formation with the nitrogenous pteridine ring.

-

DMF: When used with POCl₃, DMF forms the Vilsmeier-Haack reagent in situ, a highly electrophilic chloromethyleniminium species.[7] This reagent is exceptionally effective at activating the carbonyl group of the pteridinone.

The Reaction Mechanism: A Stepwise Elucidation

The conversion of pteridin-4-one to this compound using POCl₃ and a tertiary amine base is a classic example of nucleophilic substitution on a heteroaromatic ring, proceeding through an activated intermediate. The mechanism ensures the transformation by converting the poor leaving group (hydroxyl) into an excellent one (a dichlorophosphate ester).

Step 1: Tautomerization and Initial Activation Pteridin-4-one exists in equilibrium with its 4-hydroxypteridine tautomer. The hydroxyl form reacts with POCl₃, where the oxygen atom acts as a nucleophile, attacking the electrophilic phosphorus atom.

Step 2: Formation of a Dichlorophosphate Intermediate This initial attack, facilitated by the base which may deprotonate the hydroxyl group, leads to the formation of a dichlorophosphate ester intermediate and the release of a chloride ion and HCl (which is neutralized by the base). This esterification step is critical as it transforms the C4-oxygen into a superb leaving group.

Step 3: Nucleophilic Attack by Chloride A chloride ion (from POCl₃ or the amine hydrochloride salt) then acts as a nucleophile, attacking the now highly electrophilic C4 position of the pteridine ring.

Step 4: Elimination and Product Formation The dichlorophosphate group is eliminated, and the aromaticity of the pyrimidine ring is restored, yielding the final product, this compound.

Below is a diagrammatic representation of the proposed mechanism.

Caption: Proposed mechanism for the synthesis of this compound.

Experimental Protocol: A Validated Workflow

This protocol is a robust, self-validating system synthesized from established procedures for analogous heterocyclic chlorinations.[4][6] Adherence to anhydrous conditions is critical for success.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| Pteridin-4-one | 148.12 | 1.00 g | 6.75 | 1.0 |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 5.0 mL (8.23 g) | 53.6 | ~8.0 |

| N,N-Dimethylaniline | 121.18 | 1.5 mL (1.44 g) | 11.9 | ~1.8 |

| Toluene | - | 20 mL | - | - |

| Dichloromethane (DCM) | - | 100 mL | - | - |

| Saturated NaHCO₃ (aq) | - | 50 mL | - | - |

| Brine | - | 20 mL | - | - |

| Anhydrous MgSO₄ | - | As needed | - | - |

Step-by-Step Procedure

Caption: Experimental workflow for this compound synthesis.

-

Preparation: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere. All glassware must be rigorously dried.

-

Reagent Addition: To the flask, add pteridin-4-one (1.00 g, 6.75 mmol) and N,N-dimethylaniline (1.5 mL, 11.9 mmol).

-

POCl₃ Addition: Cool the flask in an ice-water bath to 0°C. Slowly add phosphorus oxychloride (5.0 mL, 53.6 mmol) dropwise via a syringe. Caution: The initial reaction can be exothermic.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (oil bath temperature ~110-115°C) for 4 to 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 5% Methanol in Dichloromethane. The starting material is polar, while the product is significantly less so.

-

Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath. In a separate beaker, prepare approximately 50 g of crushed ice. Under vigorous stirring , slowly and carefully pour the reaction mixture onto the ice. CAUTION: This quenching process is highly exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

-

Neutralization: Slowly neutralize the acidic aqueous solution by the careful addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Drying and Concentration: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The resulting crude solid can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Expected Yield and Purity

Based on analogous conversions of hydroxypyrimidines and hydroxypyridines, this procedure is anticipated to provide this compound in a yield of 60-80%.[4] Purity should be assessed by HPLC and NMR spectroscopy.

Product Characterization: A Self-Validating System

| Technique | Expected Observations for this compound (C₆H₃ClN₄) | Rationale / Key Features |

| ¹H NMR | δ 9.0-9.5 ppm (3H, complex multiplet or three distinct singlets/doublets). | The protons on the electron-deficient pteridine ring are expected to be significantly deshielded, appearing at a very low field. The exact splitting will depend on coupling constants between H-2, H-6, and H-7. |

| ¹³C NMR | δ 140-165 ppm. | Aromatic carbons in heteroaromatic systems appear in this range. The carbon bearing the chlorine (C-4) will be influenced by the halogen's electronegativity and is expected around 150-160 ppm.[9] |

| Mass Spec. (EI) | Molecular Ion (M⁺) peaks at m/z 166 and 168 in an approximate 3:1 ratio. | The molecular weight is 166.5 g/mol . The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) results in two molecular ion peaks separated by 2 m/z units, with the M⁺ peak (¹²C₆¹H₃³⁵ClN₄) being three times more intense than the M+2 peak (¹²C₆¹H₃³⁷ClN₄).[1] |

| IR Spectroscopy | ~3100-3000 cm⁻¹ (Ar C-H stretch), ~1600-1450 cm⁻¹ (C=C, C=N stretch), ~850-750 cm⁻¹ (C-Cl stretch). | Absence of a broad O-H stretch (from 4-hydroxypteridine) and a strong C=O stretch (from pteridin-4-one) is a key indicator of successful reaction. |

Safety and Handling

This synthesis involves hazardous materials and requires strict adherence to safety protocols.

-

Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water.[2] Always handle in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty gloves.

-

N,N-Dimethylaniline: Toxic and readily absorbed through the skin. Handle with appropriate gloves in a fume hood.

-

Quenching: The quenching of POCl₃ with ice/water is extremely exothermic and releases corrosive HCl gas. This must be done slowly, with efficient cooling and stirring, in a well-ventilated fume hood.

Conclusion

The synthesis of this compound from pteridin-4-one is a robust and scalable process that provides access to a crucial intermediate for pharmaceutical research. The use of phosphorus oxychloride, modulated by a tertiary amine base, provides an effective method for this key transformation. By understanding the underlying reaction mechanism and adhering to a carefully designed experimental protocol, researchers can reliably produce this valuable compound. The insights and detailed procedures provided in this guide are designed to empower scientists to confidently undertake this synthesis, paving the way for the discovery of next-generation therapeutics.

References

-

Albert, A., & Ohta, K. (1970). Pteridine studies. Part XXXIX. Pteridines unsubstituted in the 4-position; a new synthesis from pyrazines, via 3,4-dihydropteridines. Journal of the Chemical Society C, 1540-1547. [Link]

- Google Patents. (2013). Method for synthesizing 4-chloro-pyridine. CN103360306A.

-

Patsnap. (n.d.). Method for synthesizing 4-chloro-pyridine. Eureka. [Link]

-

NIST. (n.d.). 4-Chloropyridine. NIST Chemistry WebBook. [Link]

-

ResearchGate. (n.d.). Table 2. 1H-NMR and 13C-NMR spectroscopic data for compounds 1-2. [Link]

- Google Patents. (1980). Preparation of 4-chloropyridine hydrochloride. JPS5545630A.

-

Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. [Link]

-

Unknown. (n.d.). some previous examples (13c-nmr). [Link]

-

Widdifield, C. M., & Bryce, D. L. (2019). Exploring the Potential of Multinuclear Solid-State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Crystal Growth & Design, 19(10), 5690-5702. [Link]

-

Campaigne, E., & Archer, W. L. (1953). p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses, 33, 27. [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

-

Clark, J. (2000). mass spectra - the M+2 peak. Chemguide. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. [Link]

-

NIST. (n.d.). 4-Chloropyridine. NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). 4-Chloropyridine. NIST Chemistry WebBook. [Link]

-

Wiley. (n.d.). 4-CHLORO-2-(PARA-FLUOROPHENYL)PYRIMIDINE - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]

-

Organic Chemistry Portal. (n.d.). Phosphorus Oxychloride. [Link]

-

Forrest, H. S., Glassman, E., & Mitchell, H. K. (1956). Conversion of 2-amino-4-hydroxypteridine to isoxanthopterin in D. Melanogaster. Science, 124(3225), 725-726. [Link]

- Google Patents. (1961). Reaction of phosphorus oxychloride and polar polyhydric compounds. US2978478A.

-

Letsinger, R. L., & Ogilvie, K. K. (1974). Use of phosphorus oxychloride in synthesizing nucleotides and oligonucleotides. Nucleic Acids Research, 1(4), 615-627. [Link]

-

Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(3), 209-272. [Link]

-

Albert, A., Brown, D. J., & Cheeseman, G. (1951). Pteridine studies. Part I. Pteridine, and 2- and 4-amino- and 2- and 4-hydroxy-pteridines. Journal of the Chemical Society, 474-485. [Link]

-

Naumann, P. T., Lauhon, C. T., & Ficner, R. (2013). Purification, crystallization and preliminary crystallographic analysis of a 4-thiouridine synthetase-RNA complex. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 69(Pt 4), 421-424. [Link]

-

Ali, T. E., et al. (2014). Vilsmeier-Haack Reaction of Phosphonic Dihydrazide: Synthesis of 4-{[(Dimethyl)azanylidenonium Chloride] Methyl} Amino-2,3-Dihydro-3-Oxo-4H-1,2,4, 3-Triazaphosphole. American Journal of Organic Chemistry, 4(2), 29-32. [Link]

-

Naumann, P. T., Lauhon, C. T., & Ficner, R. (2013). Purification, crystallization and preliminary crystallographic analysis of a 4-thiouridine synthetase–RNA complex. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 69(4), 421-424. [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Phosphorus Oxychloride [commonorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 5. chempanda.com [chempanda.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. article.sapub.org [article.sapub.org]

- 8. 4-Chloropyridine [webbook.nist.gov]

- 9. Previous spectra [qorganica.qui.uam.es]

4-Chloropteridine: An Overview of a Sparsely Documented Heterocycle

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current scientific understanding of 4-Chloropteridine, a heterocyclic compound of potential interest in medicinal chemistry and drug discovery. The following sections provide a summary of its fundamental properties and situate it within the broader context of pteridine derivatives.

Core Properties of this compound

Fundamental identifying information for this compound has been collated from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 72700-48-2 | Ambeed[1] |

| Molecular Formula | C₆H₃ClN₄ | Ambeed[1] |

| Molecular Weight | 166.57 g/mol | Ambeed[1] |

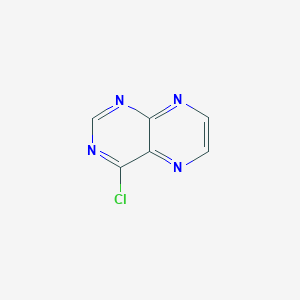

A schematic of the chemical structure of this compound is presented below.

Caption: 2D structure of this compound.

The Pteridine Scaffold: A Privileged Structure in Drug Discovery

Pteridines are a class of heterocyclic aromatic compounds composed of fused pyrimidine and pyrazine rings. This core structure is found in a variety of biologically important molecules and has served as a scaffold for the development of several therapeutic agents.

Biological Significance of Pteridine Derivatives

Pteridine derivatives are implicated in a wide array of biological processes. They can function as enzyme cofactors, pigments, and signaling molecules. The versatility of the pteridine scaffold has made it an attractive target for medicinal chemists.

A generalized workflow for the investigation of novel pteridine derivatives is outlined below.

Caption: Generalized drug discovery pipeline for pteridine-based compounds.

Current State of Knowledge on this compound

Despite the established importance of the pteridine scaffold, a comprehensive review of the scientific literature reveals a notable absence of specific data for this compound. At present, there are no readily available publications detailing its:

-

Synthesis: Specific, reproducible synthetic routes.

-

Reactivity: Chemical properties and reactivity profile.

-

Experimental Protocols: Detailed methodologies for its use in research.

-

Spectroscopic Data: Characterization data such as NMR, IR, or mass spectrometry.

-

Biological Activity: In vitro or in vivo studies to determine its pharmacological effects.

This lack of information suggests that this compound is a sparsely explored chemical entity.

Future Directions

The absence of data on this compound presents an opportunity for novel research. Future investigations could focus on:

-

Development of a reliable synthetic protocol: Establishing an efficient method for the preparation of this compound would be the first critical step to enable further research.

-

Chemical and physical characterization: A thorough analysis of its properties would provide a foundational understanding of the molecule.

-

Biological screening: Evaluation of its activity in various biological assays could uncover potential therapeutic applications.

References

Sources

An In-Depth Technical Guide to the Solubility and Stability of 4-Chloropteridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Chloropteridine is a heterocyclic compound featuring a fused pyrazine and pyrimidine ring system, a structure that forms the core of many biologically significant molecules.[1] As a chlorinated derivative, it serves as a versatile intermediate in medicinal chemistry for the synthesis of novel therapeutic agents. A thorough understanding of its solubility and stability is paramount for optimizing reaction conditions, developing robust analytical methods, designing purification strategies, and formulating stable drug products. This guide provides a comprehensive overview of the key physicochemical properties of this compound, detailed experimental protocols for determining its solubility and stability, and expert insights into the interpretation and application of this critical data in a research and development setting. While specific quantitative data for this compound is not extensively published, this guide establishes a foundational framework for its empirical determination, drawing parallels from structurally related pteridines and chlorinated heterocycles.

Physicochemical Properties of this compound

The solubility and stability of a compound are intrinsically linked to its fundamental physicochemical properties. While experimental data for this compound is limited, we can infer likely characteristics based on its structure and data from analogous compounds like 4-chloropyridine and other pteridine derivatives.

| Property | Predicted/Inferred Value | Causality and Scientific Rationale |

| Molecular Formula | C₆H₃ClN₄ | Derived from the chemical structure (a pteridine ring with a chlorine atom at the 4-position). |

| Molecular Weight | 166.57 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white or pale yellow crystalline solid | Pteridine derivatives are typically crystalline solids. The color can be influenced by trace impurities or degradation products. |

| Melting Point | Expected to be >150 °C | The fused aromatic ring system imparts significant molecular rigidity and promotes strong intermolecular forces in the crystal lattice, leading to a relatively high melting point. For comparison, 4-chloropyridine N-oxide has a melting point of 160 °C.[2] |

| pKa (Conjugate Acid) | Estimated 2.0 - 4.0 | The pteridine ring system contains basic nitrogen atoms. The electron-withdrawing effect of the chlorine atom and the pyrazine ring is expected to reduce the basicity compared to simpler pyrimidines. The pKa of the conjugate acid of 4-chloropyridine is 3.84, providing a reasonable reference point.[3] This pKa value is critical, as it dictates the ionization state of the molecule at different pH values, significantly impacting aqueous solubility. |

| logP (Octanol/Water) | Estimated 1.0 - 2.0 | The chlorine atom increases lipophilicity compared to the parent pteridine structure. However, the nitrogen atoms in the rings provide sites for hydrogen bonding, maintaining some degree of hydrophilicity. The logP for 4-chloropyridine is 1.28.[3] This value suggests moderate lipophilicity, indicating that solubility in organic solvents might be favored over aqueous media. |

Solubility Profile: A Predictive and Experimental Approach

The solubility of this compound is a critical parameter for its handling, reaction, and formulation. Pterins, in general, are known for their notoriously limited solubility in organic solvents.[4] A systematic evaluation across a range of solvents is essential.

Qualitative Solubility Assessment

Initial screening using a small amount of material can provide a rapid assessment of solubility in various solvents. This is a crucial first step before committing to more labor-intensive quantitative analysis.

Quantitative Solubility Data

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water (pH 7.0) | Protic, Polar | Low | The pteridine core is relatively hydrophobic, and the chlorine atom further reduces aqueous solubility. Solubility is expected to be pH-dependent.[5] |

| Acidic Buffer (pH 2.0) | Aqueous | Moderate | Below the predicted pKa, the molecule will be protonated, forming a more soluble salt. |

| Basic Buffer (pH 9.0) | Aqueous | Low | In basic conditions, the molecule will be in its neutral, less soluble form. |

| Methanol / Ethanol | Protic, Polar | Moderate | Capable of hydrogen bonding with the nitrogen atoms of the pteridine ring. |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | High | A powerful, polar aprotic solvent capable of dissolving a wide range of heterocyclic compounds. |

| N,N-Dimethylformamide (DMF) | Aprotic, Polar | High | Similar to DMSO, DMF is an excellent solvent for many polar organic molecules. |

| Acetonitrile (ACN) | Aprotic, Polar | Low to Moderate | A common solvent in chromatography, but may have limited solvating power for this specific heterocycle. |

| Dichloromethane (DCM) | Aprotic, Nonpolar | Low | Unlikely to be a good solvent due to the polarity of the pteridine ring system. |

| Isopropanol / n-Butanol | Protic, Polar | Low to Moderate | Longer alkyl chains compared to methanol/ethanol may decrease solvating efficiency for the polar pteridine core. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes a reliable, self-validating system for determining the equilibrium solubility of this compound.

Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (HPLC grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm, solvent-compatible)

-

Analytical balance

-

HPLC system with UV detector or a validated quantification method

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume (e.g., 5 mL) of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile and Degradation Pathways

Understanding the chemical stability of this compound is crucial for defining appropriate storage conditions, predicting shelf-life, and identifying potential impurities that may arise during synthesis or formulation.

Key Degradation Pathways

Forced degradation studies are essential for elucidating potential degradation pathways.[6] Based on the structure of this compound, the following degradation mechanisms are plausible:

-

Hydrolysis: The chloro group at the 4-position is susceptible to nucleophilic substitution by water, particularly under acidic or basic conditions, to form 4-Hydroxypteridine. The rate of hydrolysis is often dependent on pH and temperature.[7]

-

Photodegradation: Pteridine rings can absorb UV light, leading to electronic excitation and subsequent degradation.[8] This can involve complex radical mechanisms or rearrangements. Photostability studies are necessary to determine the compound's lability to light.

-

Oxidation: The pteridine ring system can be susceptible to oxidation, especially in the presence of oxidizing agents or under aerobic conditions.[9] This can lead to the formation of N-oxides or ring-opened products.

Caption: Plausible Degradation Pathways for this compound.

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions, as recommended by ICH guidelines.[10]

Objective: To identify potential degradation products and determine the intrinsic stability of this compound.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

-

Acid Hydrolysis: Add 0.1 M HCl.

-

Base Hydrolysis: Add 0.1 M NaOH.

-

Oxidative Degradation: Add 3% H₂O₂.

-

Thermal Degradation: Heat the solution at a controlled temperature (e.g., 60-80 °C).

-

Photolytic Degradation: Expose the solution to a controlled light source (e.g., UV or fluorescent light) as per ICH Q1B guidelines. A dark control sample should be run in parallel.

-

-

Incubation: Store the vials under their respective conditions for a defined period (e.g., 24, 48, or 72 hours). The goal is to achieve 5-20% degradation of the parent compound.

-

Neutralization: Before analysis, neutralize the acidic and basic samples to prevent further degradation.

-

Analysis: Analyze all samples, including a non-degraded control, using a stability-indicating analytical method (typically HPLC with a photodiode array detector or mass spectrometer).

-

Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

Analytical Quantification: A Validated HPLC-UV Method

A robust and validated analytical method is the cornerstone of accurate solubility and stability testing. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose.[11]

Sample HPLC Method Parameters

The following provides a starting point for method development, which must be optimized and validated for the specific application.

| Parameter | Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar heterocyclic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure consistent protonation of the analyte and improve peak shape. |

| Mobile Phase B | Acetonitrile | A common organic modifier for reverse-phase chromatography. |

| Gradient | Start with 5-10% B, ramp to 95% B over 10-15 minutes | A gradient elution is often necessary to separate the parent compound from potential degradation products with different polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | A typical injection volume. |

| Detection Wavelength | ~280 nm and ~320 nm (or PDA scan) | Pteridine systems typically have strong UV absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal wavelength. |

Field-Proven Insights and Data Interpretation

As a Senior Application Scientist, the raw data from these experiments is only the beginning. The true value lies in translating this data into actionable decisions.

-

For the Synthetic Chemist: Solubility data directly informs the choice of reaction and crystallization solvents. Poor solubility can lead to slow reaction kinetics and difficult purification. If solubility is low in common reaction solvents, consider using a high-solubility solvent like DMSO or DMF, or explore phase-transfer catalysis.

-

For the Analytical Chemist: The forced degradation study is the foundation for developing a stability-indicating method. The method must be able to separate the active pharmaceutical ingredient (API) from all potential degradation products.[12] This ensures that the assay accurately measures the amount of intact drug over time.

-

For the Formulation Scientist: Understanding the pH-solubility profile is critical for developing oral or parenteral dosage forms. If the compound is poorly water-soluble, techniques such as salt formation (if the pKa is suitable), co-solvents, or complexation may be necessary. The stability data dictates the required storage conditions (e.g., protection from light, refrigeration) and the selection of compatible excipients.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12288, 4-Chloropyridine. Retrieved from [Link]

-

Der Pharma Chemica. (2016). Synthesis of pteridines derivatives from different heterocyclic compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 420932, 4-Chloropiperidine. Retrieved from [Link]

-

Tomšíková, H., Tomšík, P., Solich, P., & Nováková, L. (2013). Determination of pteridines in biological samples with an emphasis on their stability. Bioanalysis, 5(18), 2307–2326. Retrieved from [Link]

-

MDPI. (2024). Pushing at the Boundaries of Pterin Chemistry. Retrieved from [Link]

-

Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Retrieved from [Link]

-

Diva-Portal.org. (n.d.). Unveiling Photodegradation and Photosensitization Mechanisms of Unconjugated Pterins. Retrieved from [Link]

-

Biondi, R., Ambrosio, G., De Pascali, F., Tritto, I., Capodicasa, E., Druhan, L. J., ... & Zweier, J. L. (2012). HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection. Archives of biochemistry and biophysics, 520(1), 32–39. Retrieved from [Link]

-

MDPI. (n.d.). Biosynthesis of Pteridines in Insects: A Review. Retrieved from [Link]

-

ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

- Google Patents. (n.d.). Stabilization of chlorinated paraffin wax.

-

Solubility of Things. (n.d.). Pterin. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Chloropyridine (CAS 626-61-9). Retrieved from [Link]

-

Sharma, G., & Saini, S. (2017). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 7(5), 226-234. Retrieved from [Link]

-

PubMed. (n.d.). The photodegradation of metronidazole in the presence of coexisting pharmaceuticals. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 642834, 4-Chloropyrimidine. Retrieved from [Link]

-

PubMed. (2012). HPLC Analysis of Tetrahydrobiopterin and Its Pteridine Derivatives Using Sequential Electrochemical and Fluorimetric Detection: Application to Tetrahydrobiopterin Autoxidation and Chemical Oxidation. Retrieved from [Link]

-

PubMed. (n.d.). Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. Retrieved from [Link]

-

PubMed. (n.d.). Investigation of Transformation Pathways of Polyfluoroalkyl Substances during Chlorine Disinfection. Retrieved from [Link]

-

New Journal of Chemistry. (n.d.). Pteridine derivatives: novel low-molecular-weight organogelators and their piezofluorochromism. Retrieved from [Link]

-

MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

-

ResearchGate. (2016). Development of an HPLC-MS Method for the Determination of Natural Pteridines in Tomato Samples. Retrieved from [Link]

-

MDPI. (2023). Dilute-and-Shoot-Liquid Chromatography-Quadrupole Time of Flight-Mass Spectrometry for Pteridine Profiling in Human Urine and Its Association with Different Pathologies. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability of selected chlorinated thiazide diuretics. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 5′-Chlorospiro(benzo[d][2][13]dioxole-2,4′-[2][3][4]thiadiazin). Retrieved from [Link]

-

PubMed. (2018). Therapeutic Potential of Pteridine Derivatives: A Comprehensive Review. Retrieved from [Link]

Sources

- 1. Therapeutic potential of pteridine derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Chloropyridine | C5H4ClN | CID 12288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pushing at the Boundaries of Pterin Chemistry [mdpi.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. diva-portal.org [diva-portal.org]

- 9. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ajrconline.org [ajrconline.org]

- 13. derpharmachemica.com [derpharmachemica.com]

Spectroscopic Characterization of Chloro-Substituted Nitrogen Heterocycles: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for chloro-substituted nitrogen-containing heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug development. Due to the limited availability of experimental data for 4-chloropteridine, this document uses 2,4-diamino-6-chloropyrimidine as a closely related and well-characterized analogue to illustrate the principles of spectroscopic analysis. We will delve into the interpretation of Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both field-proven insights and a robust theoretical framework for the spectroscopic characterization of this important class of molecules.

Introduction: The Significance of Chloro-Substituted Heterocycles

Nitrogen-containing heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The introduction of a chlorine atom onto the heterocyclic ring system profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the precise characterization of these chlorinated heterocycles is a critical step in the drug discovery and development pipeline.

This compound, the initial subject of this guide, represents a key pharmacophore. However, a comprehensive search of the scientific literature and spectral databases reveals a scarcity of publicly available experimental spectroscopic data for this specific compound. To provide a valuable and data-rich technical resource, we will pivot our focus to a structurally related and well-documented analogue: 2,4-diamino-6-chloropyrimidine . The pyrimidine ring is a core component of the pteridine system, and the analytical principles and experimental methodologies discussed herein are directly transferable to the study of this compound and other related N-heterocyclic systems.

This guide will provide a detailed examination of the NMR, IR, and MS data for 2,4-diamino-6-chloropyrimidine, offering expert interpretation and practical experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy of 2,4-Diamino-6-chloropyrimidine

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Table 1: ¹H NMR Spectroscopic Data for 2,4-Diamino-6-chloropyrimidine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.64 | Singlet | 2H | -NH₂ |

| 6.42 | Singlet | 2H | -NH₂ |

| 5.73 | Singlet | 1H | Ar-H |

Solvent: DMSO-d₆

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of 2,4-diamino-6-chloropyrimidine is characterized by its simplicity, which is consistent with its highly symmetrical structure.

-

Aromatic Proton (Ar-H): A singlet at 5.73 ppm is assigned to the lone proton on the pyrimidine ring. The singlet nature of this peak indicates that there are no adjacent protons to couple with.

-

Amino Protons (-NH₂): Two distinct singlets are observed at 6.64 and 6.42 ppm, each integrating to two protons. These correspond to the two amino groups at positions 2 and 4. The difference in their chemical shifts suggests that they are in slightly different chemical environments, which could be due to restricted rotation or different hydrogen bonding interactions in the DMSO solvent.

¹³C NMR Spectroscopy of 2,4-Diamino-6-chloropyrimidine

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for 2,4-Diamino-6-chloropyrimidine

| Chemical Shift (δ) ppm | Assignment |

| 164.2 | C-NH₂ |

| 162.1 | C-NH₂ |

| 157.0 | C-Cl |

| 86.9 | C-H |

Solvent: Polysol[1]

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum of 2,4-diamino-6-chloropyrimidine displays four distinct signals, corresponding to the four unique carbon atoms in the molecule.

-

Carbons attached to Amino Groups (C-NH₂): The downfield signals at 164.2 ppm and 162.1 ppm are assigned to the carbon atoms bearing the amino groups. The electronegative nitrogen atoms deshield these carbons, causing them to resonate at a lower field.

-

Carbon attached to Chlorine (C-Cl): The signal at 157.0 ppm is attributed to the carbon atom directly bonded to the chlorine atom. The electronegativity of chlorine also results in a downfield shift.

-

Carbon attached to Hydrogen (C-H): The most upfield signal at 86.9 ppm corresponds to the carbon atom bonded to the hydrogen atom.

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring high-quality NMR spectra of chloro-substituted nitrogen heterocycles.

Workflow for NMR Sample Preparation and Analysis

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Characteristic IR Absorption Bands for 2,4-Diamino-6-chloropyrimidine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (amino groups) |

| 1650-1600 | Strong | N-H bending (scissoring) |

| 1580-1450 | Medium-Strong | C=C and C=N stretching (aromatic ring) |

| 1100-1000 | Medium | C-N stretching |

| 850-750 | Strong | C-Cl stretching |

Interpretation of the IR Spectrum:

The IR spectrum of 2,4-diamino-6-chloropyrimidine provides clear evidence for its key functional groups.

-

N-H Vibrations: The presence of the amino groups is confirmed by the strong, broad absorption in the 3400-3200 cm⁻¹ region, characteristic of N-H stretching vibrations. The broadening is due to hydrogen bonding. The strong band between 1650-1600 cm⁻¹ is attributed to the N-H scissoring (bending) vibration.

-

Aromatic Ring Vibrations: The absorptions in the 1580-1450 cm⁻¹ range are characteristic of the C=C and C=N stretching vibrations within the pyrimidine ring.

-

C-N and C-Cl Vibrations: The C-N stretching vibration appears in the 1100-1000 cm⁻¹ region. The strong absorption between 850-750 cm⁻¹ is indicative of the C-Cl stretching vibration.

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Workflow for ATR-IR Analysis

Caption: A standard workflow for ATR-IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Table 4: Mass Spectrometry Data for 2,4-Diamino-6-chloropyrimidine

| m/z | Relative Intensity | Assignment |

| 144 | High | [M]⁺ (with ³⁵Cl) |

| 146 | Lower (approx. 1/3 of M⁺) | [M+2]⁺ (with ³⁷Cl) |

Interpretation of the Mass Spectrum:

The mass spectrum of 2,4-diamino-6-chloropyrimidine will exhibit a characteristic isotopic pattern due to the presence of chlorine.

-

Molecular Ion Peak ([M]⁺): The molecular ion peak will appear at m/z 144, corresponding to the molecular weight of the compound with the more abundant ³⁵Cl isotope.

-

[M+2]⁺ Isotope Peak: A significant peak will be observed at m/z 146, which is two mass units higher than the molecular ion peak. This is the [M+2]⁺ peak and is due to the presence of the ³⁷Cl isotope. The relative intensity of the [M+2]⁺ peak will be approximately one-third that of the [M]⁺ peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom.

Experimental Protocol for Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a common technique for the analysis of non-volatile organic compounds.

Workflow for LC-MS Analysis

Caption: A general workflow for LC-MS analysis.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic characterization of chloro-substituted nitrogen heterocycles, using 2,4-diamino-6-chloropyrimidine as a representative example in the absence of readily available data for this compound. The principles of NMR, IR, and MS data interpretation, along with the provided experimental protocols, serve as a robust framework for researchers engaged in the synthesis and characterization of this important class of compounds. The detailed analysis of the spectroscopic data allows for the unambiguous confirmation of the molecular structure and the identification of key functional groups, which are essential for advancing drug discovery and development programs.

References

-

PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link][2]

-

SpectraBase. (n.d.). 2,4-Diamino-6-chloropyrimidine. John Wiley & Sons, Inc. Retrieved January 21, 2026, from [Link][1]

- CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents. (n.d.).

-

Chemguide. (n.d.). Mass Spectra - The M+2 Peak. Retrieved January 21, 2026, from [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved January 21, 2026, from [Link][3]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved January 21, 2026, from [Link][4]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved January 21, 2026, from [Link][5]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Interpreting IR Spectra [chemistrysteps.com]

- 4. experiments.springernature.com [experiments.springernature.com]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

The Strategic Utility of 4-Chloropteridine Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pteridine Scaffold and the Significance of 4-Chloro Substitution

The pteridine ring system, a fused heterocycle of pyrimidine and pyrazine, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are integral to a multitude of biological processes, serving as enzymatic cofactors and signaling molecules.[3] The inherent biological relevance of the pteridine core has made it a focal point for the development of therapeutic agents, with notable successes including the FDA-approved drugs Methotrexate and Pralatrexate for cancer therapy.[1]

This technical guide delves into the strategic importance and latent biological activities of a specific class of pteridine derivatives: those bearing a chlorine atom at the 4-position. While direct biological applications of 4-chloropteridine itself are not extensively documented, its true value lies in its role as a versatile synthetic intermediate. The electron-withdrawing nature of the pyrazine ring and the nitrogen atoms in the pyrimidine ring activates the C4-position for nucleophilic aromatic substitution (SNAr). This reactivity makes this compound a cornerstone for generating diverse libraries of 4-substituted pteridine analogs, enabling the exploration of a wide chemical space to identify potent and selective drug candidates.

This guide will explore the synthesis of this compound and its subsequent elaboration into derivatives with significant potential in oncology, virology, and kinase inhibition. We will dissect the mechanistic rationale behind their biological activities and provide detailed experimental protocols for their synthesis and evaluation.

The Synthetic Keystone: Preparation and Reactivity of this compound

The synthesis of the this compound core is a critical first step in accessing a diverse range of derivatives. A common and effective method involves the treatment of a corresponding 4-hydroxypteridine (or its tautomeric form, pteridin-4-one) with a chlorinating agent such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5).

Figure 1: General synthetic scheme for 4-substituted pteridines via a this compound intermediate.

The resulting this compound is a highly valuable intermediate due to the lability of the C4-chloro substituent. This chlorine atom acts as an excellent leaving group, readily displaced by a wide array of nucleophiles. This reactivity allows for the systematic modification of the 4-position, a critical region for modulating the biological activity of pteridine-based compounds.

Experimental Protocol: General Procedure for Nucleophilic Substitution of this compound

This protocol provides a generalized method for the synthesis of 4-substituted pteridine derivatives from a this compound precursor.

Materials:

-

This compound derivative

-

Nucleophile (e.g., amine, alcohol, or thiol)

-

Anhydrous aprotic solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile)

-

Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K2CO3))

-

Reaction vessel with a magnetic stirrer and inert atmosphere capabilities (e.g., nitrogen or argon)

-

Standard laboratory glassware for work-up and purification

-

Thin-layer chromatography (TLC) supplies for reaction monitoring

-

Column chromatography supplies for purification

Procedure:

-

Reaction Setup: To a clean, dry reaction vessel under an inert atmosphere, add the this compound derivative (1.0 equivalent).

-

Solvent Addition: Add the anhydrous aprotic solvent to dissolve the starting material.

-

Addition of Reagents: Add the nucleophile (1.1-1.5 equivalents) and the base (1.5-2.0 equivalents) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat as required (e.g., 50-100 °C). The optimal temperature will depend on the reactivity of the nucleophile and the this compound derivative.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 4-substituted pteridine derivative.

-

Characterization: Characterize the purified product by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Potential Biological Activities of this compound Derivatives

The true therapeutic potential of the this compound scaffold is realized through the diverse biological activities of its downstream derivatives. The introduction of various functionalities at the 4-position allows for the fine-tuning of interactions with biological targets, leading to potent and selective inhibitors.

Anticancer Activity

The pteridine core is a well-established pharmacophore in oncology. The ability to readily diversify the 4-position of the pteridine ring system through a 4-chloro intermediate has led to the discovery of numerous potent anticancer agents. These derivatives often exert their effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as dihydrofolate reductase (DHFR) and various kinases.

For instance, the introduction of anilino- and other amino-substituents at the 4-position can lead to compounds that mimic the binding of endogenous ligands to the ATP-binding pocket of kinases, thereby inhibiting their activity.

Table 1: Representative 4-Substituted Pteridine Derivatives with Anticancer Activity

| Compound Class | R-Group at C4 | Target(s) | Reported Activity |

| 4-Anilino-pteridines | Substituted anilines | EGFR, VEGFR, etc. | Potent inhibition of various cancer cell lines |

| 4-Aminoalkyl-pteridines | Aminoalkyl chains | DHFR, other enzymes | Antiproliferative effects |

| 4-(Heterocyclyl)amino-pteridines | Nitrogen-containing heterocycles | Multiple kinases | Broad-spectrum anticancer activity |

Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer. The development of kinase inhibitors is a major focus of modern drug discovery. The pteridine scaffold has proven to be a versatile template for the design of potent and selective kinase inhibitors.

The 4-position of the pteridine ring is often a key interaction point within the ATP-binding site of kinases. By introducing carefully selected substituents via a 4-chloro intermediate, it is possible to target specific kinases with high affinity and selectivity. For example, the introduction of a substituted aniline at the 4-position has been a successful strategy in developing inhibitors for receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).

Figure 2: Inhibition of a receptor tyrosine kinase signaling pathway by a 4-anilino-pteridine derivative.

Antiviral Activity

The structural similarity of the pteridine nucleus to purines makes it an attractive scaffold for the development of antiviral agents. Pteridine derivatives can act as nucleoside mimics, interfering with viral replication by inhibiting viral polymerases or other essential enzymes. The ability to introduce diverse substituents at the 4-position via a 4-chloro intermediate allows for the optimization of antiviral activity against a range of viruses.

For example, the introduction of various amino and substituted amino groups at the 4-position can lead to compounds with activity against viruses such as herpes simplex virus (HSV), varicella-zoster virus (VZV), and human immunodeficiency virus (HIV).

Conclusion and Future Perspectives

The this compound scaffold represents a strategically important platform in the field of medicinal chemistry. While not typically a biologically active endpoint itself, its role as a key synthetic intermediate is paramount. The ease of nucleophilic substitution at the 4-position provides a powerful tool for the generation of diverse libraries of pteridine derivatives. This chemical tractability has enabled the exploration of structure-activity relationships and the identification of potent and selective inhibitors for a range of therapeutic targets.

The continued exploration of novel nucleophiles for reaction with this compound, coupled with advanced computational modeling and high-throughput screening, will undoubtedly lead to the discovery of new pteridine-based drug candidates with improved efficacy and safety profiles. The versatility of the this compound core ensures its enduring relevance in the ongoing quest for innovative therapeutics to address unmet medical needs in oncology, virology, and beyond.

References

-

Rasayan J. Chem. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Accessed January 21, 2026. [Link]

- Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. Oriental Journal of Chemistry. 2022;38(4). doi:10.13005/ojc/380402

-

Der Pharma Chemica. Synthesis of pteridines derivatives from different heterocyclic compounds. Accessed January 21, 2026. [Link]

- Therapeutic potential of pteridine derivatives: A comprehensive review. Medicinal Research Reviews. Published online August 13, 2020. doi:10.1002/med.21736

-

Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Accessed January 21, 2026. [Link]

Sources

The Fulcrum of Pteridine Chemistry: A Technical Guide to 4-Chloropteridine as a Strategic Intermediate

For researchers, medicinal chemists, and professionals in drug development, the pteridine scaffold represents a privileged structure, forming the core of essential cofactors like folic acid and biopterin, and appearing in numerous approved drugs.[1] The strategic functionalization of this bicyclic heterocycle is paramount for the development of novel therapeutics. Among the various tools available for this purpose, 4-chloropteridine stands out as a highly versatile and reactive intermediate. Its utility stems from the electron-deficient nature of the pteridine ring system, which activates the C4-position for nucleophilic aromatic substitution, making the chlorine atom an excellent leaving group.

This technical guide provides an in-depth exploration of this compound, from its synthesis and fundamental reactivity to its field-proven application in the synthesis of bioactive molecules. We will delve into the causality behind experimental choices, provide validated protocols, and offer a comprehensive framework for leveraging this key intermediate in medicinal chemistry programs.

The Chemistry of Activation: Understanding this compound's Reactivity

The pteridine nucleus is composed of fused pyrimidine and pyrazine rings, both of which are electron-deficient π-systems due to the presence of four nitrogen atoms. This inherent electron deficiency is the cornerstone of this compound's reactivity. The nitrogen atoms exert strong electron-withdrawing inductive (-I) and mesomeric (-M) effects, which significantly polarize the carbon-chlorine bond at the 4-position.

This effect is analogous to that seen in 4-chloropyridine, where the ring nitrogen activates the para-position towards nucleophilic attack.[1][2][3] The attack of a nucleophile at C4 of this compound proceeds via a Meisenheimer-like intermediate. The negative charge in this intermediate is effectively stabilized through delocalization onto the electronegative nitrogen atoms of the ring system. This stabilization lowers the activation energy of the reaction, facilitating the displacement of the chloride ion. This SNAr (Nucleophilic Aromatic Substitution) mechanism is the primary pathway through which this compound serves as a synthetic linchpin.

Diagram 1: General Mechanism of Nucleophilic Aromatic Substitution (SNAr) on this compound

A visual representation of the SNAr mechanism.

Synthesis of the this compound Core

The most direct and reliable method for synthesizing this compound is through the chlorination of its corresponding hydroxyl precursor, pteridin-4(3H)-one (also known as lumazine). This transformation is typically achieved using a potent chlorinating agent, with phosphorus oxychloride (POCl₃) being the reagent of choice.

The mechanism involves the initial phosphorylation of the lactam oxygen of pteridin-4-one, converting the hydroxyl group into a good leaving group. Subsequent attack by a chloride ion leads to the formation of the desired this compound. Often, phosphorus pentachloride (PCl₅) is used as an additive to POCl₃ to enhance the chlorinating power of the reagent mixture.[4] The presence of a tertiary amine base, such as N,N-diethylaniline, is crucial to scavenge the HCl generated during the reaction and to facilitate the initial phosphorylation step.

Experimental Protocol: Synthesis of this compound

Materials:

-

Pteridin-4(3H)-one

-

Phosphorus oxychloride (POCl₃), distilled

-

N,N-Diethylaniline

-

Ice

-

Ammonium hydroxide (NH₄OH) solution, concentrated

-

Chloroform (CHCl₃)

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, a suspension of pteridin-4(3H)-one (1.0 eq) in phosphorus oxychloride (10.0 eq) is prepared.

-

Addition of Base: N,N-Diethylaniline (1.2 eq) is added dropwise to the suspension with stirring. The addition should be controlled to manage any initial exotherm.

-

Heating: The reaction mixture is heated to reflux (approximately 105-110 °C) and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by TLC (e.g., using ethyl acetate/hexane as eluent).

-

Work-up - Quenching: After completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is carefully removed under reduced pressure. The resulting residue is then cautiously poured onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed in a well-ventilated fume hood.

-

Neutralization: The acidic aqueous solution is neutralized to a pH of ~8-9 by the slow addition of concentrated ammonium hydroxide solution while keeping the mixture cool in an ice bath.

-

Extraction: The neutralized mixture is extracted three times with chloroform.

-

Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound as a solid.

Diagram 2: Workflow for the Synthesis of this compound

A step-by-step workflow for the laboratory synthesis of this compound.

Application in Medicinal Chemistry: Synthesis of Adenosine Kinase Inhibitors

The true value of this compound is realized in its application as a scaffold for building libraries of bioactive compounds. A pertinent example is the synthesis of 4-amino-substituted pteridines, which have been explored as potential inhibitors of adenosine kinase (AK).[5] AK is a therapeutic target for various conditions, including inflammation and epilepsy, as it regulates the levels of adenosine, a potent endogenous signaling molecule.

The synthesis of these target molecules hinges on the straightforward SNAr reaction between this compound and various primary or secondary amines. The choice of solvent and base is critical for driving the reaction to completion. A polar aprotic solvent like dimethylformamide (DMF) or a lower alcohol like isopropanol is typically used to ensure solubility of the reactants. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is often employed to neutralize the HCl generated without competing with the desired amine nucleophile.

Experimental Protocol: General Synthesis of 4-(Alkyl/Aryl)amino-pteridines

Materials:

-

This compound

-

Substituted amine (e.g., aniline, benzylamine, morpholine) (1.1 eq)

-

Diisopropylethylamine (DIPEA) (1.5 eq)

-

Isopropanol or DMF

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 eq) in isopropanol (or DMF) is added the desired amine (1.1 eq) followed by DIPEA (1.5 eq).

-

Heating: The reaction mixture is heated to 80-100 °C and stirred for 4-12 hours. The reaction is monitored by TLC until the starting material is consumed.

-

Work-up: The mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

Extraction: The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

Purification: The resulting crude product is purified by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexane to yield the pure 4-substituted aminopteridine derivative.

Data Presentation: Synthesis of a Library of 4-Aminopteridine Derivatives

| Entry | Amine Nucleophile | Product | Reaction Time (h) | Yield (%) |

| 1 | Aniline | 4-Anilino-pteridine | 6 | 85 |

| 2 | Benzylamine | 4-(Benzylamino)-pteridine | 4 | 92 |

| 3 | Morpholine | 4-Morpholino-pteridine | 5 | 88 |

| 4 | 4-Fluoroaniline | 4-(4-Fluoroanilino)-pteridine | 8 | 79 |

| 5 | Cyclopropylamine | 4-(Cyclopropylamino)-pteridine | 4 | 90 |

Note: Reaction times and yields are representative and may vary based on the specific amine and reaction scale.

Diagram 3: Synthetic Route to 4-Aminopteridine Derivatives

The key SNAr step for diversifying the pteridine core.

Conclusion and Future Outlook

This compound is a quintessential synthetic intermediate in medicinal chemistry, offering a reliable and efficient entry point for the diversification of the pteridine scaffold. Its reactivity is well-understood and predicated on the fundamental principles of nucleophilic aromatic substitution on electron-deficient heterocycles. The robust protocols for its synthesis from pteridin-4-one and its subsequent conversion into libraries of 4-amino derivatives demonstrate its practical utility.

As drug discovery continues to explore chemical space for novel kinase inhibitors, antifolates, and modulators of other biological pathways, the strategic use of intermediates like this compound will remain critical. Its ability to serve as a platform for generating structural diversity ensures its continued relevance in the hands of medicinal chemists striving to develop the next generation of therapeutic agents.

References

-

Ugarkar, B. G., et al. (2004). Synthesis and biological evaluation of pteridine and pyrazolopyrimidine based adenosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(16), 4165-8. [Link]

-

Hertog, H. J., et al. (1951). The reaction of 4-chloropyridine with some amines. Recueil des Travaux Chimiques des Pays-Bas, 70(5), 371-378. [Link]

-

Rosowsky, A., et al. (2005). Synthesis and in vitro antifolate activity of rotationally restricted aminopterin and methotrexate analogues. Journal of Medicinal Chemistry, 48(1), 234-42. [Link]

-

Montgomery, J. A., et al. (1979). Analogues of methotrexate. Journal of Medicinal Chemistry, 22(7), 862-8. [Link]

-

Wang, N., et al. (2020). Design, synthesis, and biological evaluation of 4,5-dihydro-[2][5][6]triazolo[4,3-f]pteridine derivatives as novel dual-PLK1/BRD4 inhibitors. European Journal of Medicinal Chemistry, 192, 112152. [Link]

-

Rosowsky, A., et al. (1981). Methotrexate analogues. 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors and potential anticancer agents. Journal of Medicinal Chemistry, 24(12), 1450-5. [Link]

-

Jan, M. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange. [Link]

-

Knochel, P., et al. (2006). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. Tetrahedron, 62(32), 7577-7587. [Link]

-

Rieple, A., et al. (2019). Multitarget, Selective Compound Design Yields Potent Inhibitors of a Kinetoplastid Pteridine Reductase 1. Journal of Medicinal Chemistry, 62(5), 2549-2569. [Link]

-

Dey, S. and Pal, C. (2018). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 95, 105-112. [Link]

- Google Patents. (1994). PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES. ES2203361T3.

-

Meirelles, M. A. (2014). How should I proceed in Chlorination using POCl3? ResearchGate. [Link]

- Piper, J. R. & Montgomery, J. A. (1978).

-

Hansen, M. H., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]

-

Gutiérrez-García, A., et al. (2018). Therapeutic Potential of Pteridine Derivatives: A Comprehensive Review. Medicinal Research Reviews, 38(6), 1887-1936. [Link]

Sources

- 1. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. scilit.com [scilit.com]

- 5. Synthesis and biological evaluation of pteridine and pyrazolopyrimidine based adenosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analogues of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and Computational Guide to 4-Chloropteridine: Exploring a Novel Heterocyclic Scaffold

Abstract

Pteridine derivatives are a cornerstone in medicinal chemistry and drug development, forming the core of essential cofactors and a multitude of therapeutic agents.[1][2][3] This in-depth technical guide provides a comprehensive theoretical and computational exploration of 4-chloropteridine, a halogenated derivative with significant potential for further chemical exploration. While direct experimental data on this compound is limited, this document leverages established principles of heterocyclic chemistry and cutting-edge computational methodologies to construct a robust predictive framework for its synthesis, reactivity, and electronic properties. This guide is intended for researchers, scientists, and drug development professionals seeking to expand the chemical space of pteridine-based compounds.

Introduction: The Pteridine Scaffold in Drug Discovery

The pteridine ring system, a fusion of pyrimidine and pyrazine rings, is a privileged scaffold in nature and medicinal chemistry.[1] Its derivatives play crucial roles in various biological processes, including amino acid metabolism, nucleic acid synthesis, and neurotransmitter production.[1] The therapeutic potential of pteridine-based compounds is vast, with applications in anticancer and anti-inflammatory therapies.[2] The introduction of a chlorine atom at the 4-position of the pteridine core is anticipated to significantly modulate the molecule's electronic properties, reactivity, and biological activity, making this compound an intriguing target for theoretical and computational investigation.

Proposed Synthesis of this compound: A Chemist's Rationale

A proposed synthetic workflow is outlined below:

Caption: Proposed synthesis of this compound from pteridin-4-one.

This approach leverages the reactivity of pteridin-4-one with common chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction likely proceeds through the formation of a phosphate or chlorosulfite intermediate, which is subsequently displaced by a chloride ion to yield the desired this compound. The choice of reaction conditions, including solvent and temperature, would be critical to optimize the yield and minimize side reactions.

Theoretical and Computational Deep Dive into this compound

In the absence of extensive experimental data, computational chemistry provides a powerful lens through which to investigate the intrinsic properties of this compound. Density Functional Theory (DFT) is a particularly well-suited method for studying the electronic structure and reactivity of such heterocyclic systems.[6][7]

Computational Methodology: A Self-Validating Protocol

A robust computational protocol is essential for generating reliable and predictive data. The following workflow outlines a standard approach for the theoretical study of this compound:

Caption: A typical workflow for the computational analysis of this compound.

Experimental Protocol: Step-by-Step Computational Analysis

-

Structure Preparation: A 3D model of this compound is constructed using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. A common and reliable level of theory for this is the B3LYP functional with a 6-311++G(d,p) basis set. This combination provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Calculation: A frequency analysis is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies). This step also provides thermodynamic data such as zero-point vibrational energy.

-

Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine key electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the Molecular Electrostatic Potential (ESP).

-

Reactivity Descriptor Calculation: To predict the reactivity of this compound, Fukui functions can be calculated. These descriptors help identify the most likely sites for nucleophilic and electrophilic attack.

Predicted Molecular Properties of this compound

Based on the computational workflow described above and drawing parallels from studies on related pteridine derivatives, we can predict the key molecular properties of this compound.

Table 1: Predicted Geometrical Parameters and Electronic Properties of this compound

| Parameter | Predicted Value | Rationale/Significance |

| Geometrical Parameters | ||